t-Boc-Aminooxy-PEG8-alcohol

Descripción

Propiedades

IUPAC Name |

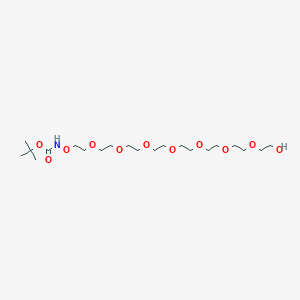

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43NO11/c1-21(2,3)33-20(24)22-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h23H,4-19H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIBAXGAMKYMQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43NO11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

t-Boc-Aminooxy-PEG8-alcohol: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of t-Boc-Aminooxy-PEG8-alcohol, a heterobifunctional linker critical in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical properties, experimental protocols, and visualizations to facilitate its application in the laboratory.

Core Concepts: Understanding this compound

This compound is a versatile chemical tool featuring a terminal t-Boc protected aminooxy group and a hydroxyl group, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure imparts several advantageous properties. The hydrophilic PEG chain enhances the solubility of the molecule and its conjugates in aqueous media. The t-Boc protecting group allows for controlled, stepwise conjugation by enabling the deprotection of the aminooxy group under specific acidic conditions. Once deprotected, the reactive aminooxy group can readily form stable oxime bonds with aldehydes or ketones on target molecules. The terminal hydroxyl group offers an additional site for further chemical modification.

This linker is particularly valuable in the synthesis of PROTACs, where it can connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2] The length and flexibility of the PEG8 spacer are crucial for optimizing the spatial orientation of the resulting ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[3]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, compiled from various suppliers.

| Property | Value | Reference(s) |

| Chemical Formula | C21H43NO11 | [4] |

| Molecular Weight | 485.6 g/mol | [4] |

| CAS Number | 2353410-14-5 | [4] |

| Purity | Typically ≥95% | [4][5] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C for long-term storage | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the fundamental reactions involving this compound.

Boc Deprotection of the Aminooxy Group

The removal of the t-Boc protecting group is a prerequisite for the subsequent conjugation of the aminooxy group. This is typically achieved under acidic conditions.

Materials:

-

This compound

-

Anhydrous dioxane

-

4 M HCl in dioxane

-

Anhydrous ether

-

Nitrogen or argon source

-

Rotary evaporator

Protocol:

-

Dissolve this compound in anhydrous dioxane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 4 M HCl in dioxane to the solution. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour.[6]

-

Upon completion of the reaction, remove the solvent and excess HCl by rotary evaporation.

-

Triturate the resulting residue with anhydrous ether to precipitate the deprotected product as a hydrochloride salt.

-

Filter the solid product and dry under vacuum.

Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

Following Boc deprotection, the free aminooxy group can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable oxime linkage.[7]

Materials:

-

Deprotected Aminooxy-PEG8-alcohol (from section 3.1)

-

Aldehyde- or ketone-functionalized molecule of interest

-

Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

-

Aniline (B41778) (as a catalyst, optional)

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Protocol:

-

Dissolve the deprotected Aminooxy-PEG8-alcohol in the reaction buffer.

-

Dissolve the aldehyde- or ketone-containing molecule in the same buffer.

-

Combine the two solutions. A slight molar excess of the aminooxy-PEG reagent may be used to drive the reaction to completion.

-

For slower reactions, aniline can be added as a catalyst to accelerate oxime formation.

-

Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C for 12-24 hours for sensitive biomolecules.[8]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for protein conjugation).

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[8]

General Protocol for PROTAC Synthesis using a PEG Linker

This protocol outlines a general strategy for constructing a PROTAC molecule using a bifunctional PEG linker like this compound. This is a two-step process involving sequential coupling reactions.

Materials:

-

E3 ligase ligand with a reactive handle (e.g., an amine)

-

Target protein ligand with a reactive handle (e.g., an aldehyde or ketone)

-

This compound

-

Coupling reagents (e.g., HATU, DIPEA for amide bond formation)

-

Solvents (e.g., DMF)

-

Preparative HPLC for purification

Protocol:

-

First Coupling Reaction:

-

The hydroxyl end of this compound can be functionalized (e.g., converted to a carboxylic acid) to react with an amine on the E3 ligase ligand.

-

Dissolve the E3 ligase ligand and the functionalized t-Boc-Aminooxy-PEG8-linker in a suitable solvent like DMF.

-

Add coupling reagents such as HATU and DIPEA to facilitate amide bond formation.

-

Stir the reaction at room temperature and monitor its completion by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate using preparative HPLC.

-

-

Boc Deprotection:

-

Deprotect the aminooxy group of the purified E3 ligase-linker intermediate using the protocol described in section 3.1.

-

-

Second Coupling Reaction (Oxime Ligation):

-

Dissolve the deprotected E3 ligase-linker intermediate and the target protein ligand (containing an aldehyde or ketone) in a suitable buffer.

-

Perform the oxime ligation as described in section 3.2.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Conclusion

This compound is a highly valuable and versatile tool for researchers in chemistry and drug discovery. Its well-defined structure, which includes a protected reactive group, a hydrophilic spacer, and a second functional handle, allows for the controlled and efficient synthesis of complex biomolecules and targeted therapeutics. The experimental protocols provided in this guide offer a starting point for the practical application of this linker in the laboratory. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this compound will remain a cornerstone of innovation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 2353410-14-5 | BroadPharm [broadpharm.com]

- 5. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: t-Boc-Aminooxy-PEG8-alcohol

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of t-Boc-Aminooxy-PEG8-alcohol, a bifunctional linker critical in modern bioconjugation and drug development.

Core Structure and Function

This compound is a heterobifunctional crosslinker characterized by three key components:

-

A t-Boc Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly reactive aminooxy moiety. This protection is stable under basic conditions but can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the nucleophilic aminooxy group (-ONH2).[1][2][3]

-

An Eight-Unit Polyethylene Glycol (PEG) Spacer: The hydrophilic chain of eight ethylene (B1197577) glycol units significantly enhances the aqueous solubility of the linker and any molecule it is conjugated to.[1][4][5] This property is crucial for improving the pharmacokinetic profiles of bioconjugates.

-

A Terminal Hydroxyl Group: The primary alcohol (-OH) at the other end of the PEG spacer provides a versatile handle for further chemical modifications.[1][5] It can be derivatized or replaced with other functional groups to enable covalent attachment to a second molecule of interest.

This unique combination of features makes it an ideal reagent for applications requiring controlled, sequential conjugation, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]

Physicochemical Properties

The quantitative properties of this compound are summarized below. Data is aggregated from various chemical suppliers.

| Property | Value | Reference(s) |

| Molecular Weight | 485.6 g/mol | [6] |

| Chemical Formula | C₂₁H₄₃NO₁₁ | Derived from structure |

| Purity | ≥95% | [6] |

| Appearance | White to off-white solid or colorless to light yellow oil | [1] |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [1][7] |

| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Keep dry and protected from light. | [1][4][8] |

Key Chemical Transformations & Signaling

The primary utility of this compound lies in a two-stage reaction pathway: deprotection followed by conjugation.

First, the Boc group is removed to activate the aminooxy function. Second, the free aminooxy group is reacted with a carbonyl-containing molecule (an aldehyde or ketone) to form a stable oxime linkage. This process is known as oxime ligation.

Caption: Logical workflow for the activation and conjugation of the linker.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol for Boc Group Deprotection

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality, ready for conjugation.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Methodology:

-

Dissolution: Dissolve this compound in anhydrous DCM (e.g., 10 mL DCM per 100 mg of linker) in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA dropwise to the solution. A common concentration is 20-50% TFA in DCM (v/v).[9]

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a chilled, stirred solution of saturated sodium bicarbonate to neutralize the excess TFA. Ensure the final pH is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected Aminooxy-PEG8-alcohol.

-

Verification: Confirm the identity and purity of the product using techniques such as ¹H NMR and Mass Spectrometry. The product should be used immediately in the next step due to the reactivity of the free aminooxy group.

Protocol for Oxime Ligation

This protocol details the conjugation of the deprotected Aminooxy-PEG8-alcohol to a molecule containing an aldehyde or ketone group.

Materials:

-

Deprotected Aminooxy-PEG8-alcohol (from Protocol 4.1)

-

Aldehyde or ketone-containing molecule (e.g., a modified protein or small molecule)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5.[7] Amine-free buffers are required.

-

Aniline (B41778) (optional, as catalyst)

-

DMSO or DMF (for dissolving non-aqueous soluble components)

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Methodology:

-

Reagent Preparation:

-

Dissolve the deprotected Aminooxy-PEG8-alcohol in the conjugation buffer to a final concentration of approximately 10-20 mM.

-

Dissolve the aldehyde/ketone-containing target molecule in the same conjugation buffer. If the target molecule is not water-soluble, it can first be dissolved in a minimal amount of DMSO or DMF and then added to the aqueous buffer.

-

-

Catalyst Addition (Optional): To accelerate the reaction, aniline can be added to the reaction mixture to a final concentration of 10-100 mM.[7][10] Newer catalysts like m-phenylenediamine (B132917) have also been shown to be highly effective.[10][11]

-

Conjugation Reaction:

-

Combine the Aminooxy-PEG8-alcohol solution with the target molecule solution. A 5- to 20-fold molar excess of the aminooxy-PEG linker is typically used relative to the target molecule to ensure complete conjugation.

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[10]

-

-

Monitoring: The reaction progress can be monitored using techniques appropriate for the target molecule, such as SDS-PAGE for proteins (which will show a mass shift upon PEGylation) or LC-MS for small molecules.[11]

-

Purification: Once the reaction is complete, remove the excess unreacted aminooxy-PEG linker and other reagents.

-

For protein conjugates, this is typically achieved by dialysis against the appropriate buffer or by size-exclusion chromatography.

-

For small molecule conjugates, purification may involve reverse-phase HPLC.

-

-

Characterization: Characterize the final conjugate to confirm successful ligation and purity using methods such as MALDI-TOF MS, ESI-MS, or SDS-PAGE.

Application Workflow: PROTAC Synthesis

This compound is a valuable building block for PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The linker serves to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase.

Caption: Conceptual workflow for using the PEG8 linker in PROTAC development.

References

- 1. medkoo.com [medkoo.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. Boc-NH-PEG8-COOH | CAS:1334169-93-5 | Biopharma PEG [biochempeg.com]

- 4. t-Boc-Aminooxy-PEG8-Ms | BroadPharm [broadpharm.com]

- 5. t-Boc-Aminooxy-PEG4-alcohol, 918132-14-6 | BroadPharm [broadpharm.com]

- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Boc-NH-PEG8-CH2CH2COOH - Apinnotech Co., Ltd. [apnbiotech.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to t-Boc-Aminooxy-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-PEG8-alcohol, with CAS number 2353410-14-5, is a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmaceutical sciences.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) based linker molecule characterized by two distinct functional groups at its termini: a tert-butyloxycarbonyl (Boc) protected aminooxy group and a primary alcohol (hydroxyl group). The discrete PEG8 linker consists of eight ethylene (B1197577) glycol units, which imparts excellent water solubility and biocompatibility to the conjugates.[1] The Boc-protected aminooxy group provides a stable, latent functionality that can be deprotected under mild acidic conditions to reveal a highly reactive aminooxy group. This aminooxy group can then selectively react with aldehydes or ketones to form a stable oxime linkage.[2] The terminal hydroxyl group offers a further point for chemical modification, allowing for the attachment of other molecules or reactive groups.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various commercial suppliers.

| Property | Value |

| CAS Number | 2353410-14-5 |

| Molecular Formula | C21H43NO11 |

| Molecular Weight | 485.6 g/mol |

| Appearance | White to off-white solid or viscous oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage Conditions | -20°C |

Key Applications

The unique bifunctional nature of this compound makes it a valuable tool in a variety of bioconjugation applications:

-

PEGylation: The hydrophilic PEG8 spacer can be used to improve the solubility, stability, and pharmacokinetic profile of peptides, proteins, and small molecule drugs.[3]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.

-

PROTAC Synthesis: this compound is a commonly used linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[4]

-

Surface Modification: The linker can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility and targeting capabilities.[2]

-

Biomolecule Labeling: The aminooxy group can be used to label biomolecules containing aldehydes or ketones with fluorescent dyes, biotin, or other reporter molecules.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Boc Deprotection of this compound

This procedure describes the removal of the Boc protecting group to generate the free aminooxy functionality.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of starting material).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, Aminooxy-PEG8-alcohol, as a TFA salt. This can often be used in the next step without further purification.

Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of the deprotected Aminooxy-PEG8-alcohol to a molecule containing an aldehyde group.

Materials:

-

Aminooxy-PEG8-alcohol (from the previous step)

-

Aldehyde-containing molecule

-

Reaction Buffer: 0.1 M sodium phosphate, pH 6.5-7.5

-

Aniline (B41778) (optional, as a catalyst)

-

DMSO or DMF (if needed to dissolve starting materials)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Dissolve the aldehyde-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO or DMF can be used.

-

Dissolve the Aminooxy-PEG8-alcohol in the reaction buffer.

-

Add the Aminooxy-PEG8-alcohol solution to the aldehyde-containing molecule solution. A 1.5 to 5-fold molar excess of the aminooxy compound is typically used.

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM.

-

Stir the reaction at room temperature for 2-16 hours. The reaction time will depend on the reactivity of the aldehyde and the presence of a catalyst.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Once the reaction is complete, purify the conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography.

Hypothetical PROTAC Synthesis Workflow

This workflow outlines the general steps for incorporating this compound into a PROTAC molecule. This example assumes the hydroxyl end is first activated and reacted with a warhead for the protein of interest (POI), followed by deprotection and ligation to an E3 ligase ligand containing an aldehyde.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, water solubility, and orthogonal reactive groups allow for the controlled and efficient synthesis of complex bioconjugates. The protocols and information provided in this guide are intended to facilitate its successful application in a wide range of research and development endeavors.

References

An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-protected aminooxy PEG linkers are pivotal tools in modern bioconjugation, offering a robust and versatile platform for the site-specific modification of biomolecules. Their unique architecture, featuring a temporary Boc (tert-butyloxycarbonyl) protecting group on a reactive aminooxy moiety and a flexible polyethylene (B3416737) glycol (PEG) spacer, enables the controlled and efficient synthesis of complex bioconjugates, most notably antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). This guide provides a comprehensive overview of the core functions of these linkers, detailed experimental protocols for their application, and a summary of quantitative data to aid in the rational design of novel therapeutics.

Core Function and Mechanism of Action

The primary function of a Boc-protected aminooxy PEG linker is to facilitate the covalent attachment of a payload (e.g., a small molecule drug, a fluorescent dye) to a biomolecule (e.g., an antibody, a protein) in a controlled manner. This is achieved through a two-step process:

-

Boc Deprotection: The Boc group serves as a temporary shield for the highly reactive aminooxy group, preventing premature reactions during synthesis and storage.[] This protecting group can be efficiently removed under mild acidic conditions to expose the nucleophilic aminooxy functionality.[2]

-

Oxime Ligation: The deprotected aminooxy group readily and specifically reacts with a carbonyl group (an aldehyde or a ketone) on the target biomolecule to form a highly stable oxime bond.[3] This bioorthogonal reaction is highly efficient and proceeds under physiological conditions, making it ideal for modifying sensitive biomolecules.[4]

The integrated PEG spacer offers several advantages, including enhanced aqueous solubility of the conjugate, reduced immunogenicity, and improved pharmacokinetic properties.[5][6] The length of the PEG chain can be varied to fine-tune these properties for optimal therapeutic efficacy.[4][7]

Data Presentation: Quantitative Analysis of Linker Performance

The selection of a suitable Boc-protected aminooxy PEG linker is critical for the successful development of a bioconjugate. The following tables summarize key quantitative data related to reaction efficiency, stability, and the impact of PEG chain length on the performance of antibody-drug conjugates.

Table 1: Reaction Parameters for Boc Deprotection and Oxime Ligation

| Parameter | Boc-Aminooxy-PEG4 | Boc-Aminooxy-PEG12 | Source(s) |

| Boc Deprotection Yield | >95% | >95% | [8] |

| Oxime Ligation Completion Time (at optimal conditions) | ~1-4 days (uncatalyzed) | ~1-4 days (uncatalyzed) | [9] |

| Typical Molar Ratio (Linker:Antibody) | 6:1 to 10:1 | 6:1 to 10:1 | [10] |

| Resulting Average Drug-to-Antibody Ratio (DAR) | ~2-4 | ~2-4 | [] |

Table 2: Stability of Oxime Linkage

| Condition | Half-life (t½) | Comparison to Hydrazone Linkage | Source(s) |

| Physiological pH (7.4) | Highly stable | Significantly more stable | [12] |

| Acidic pH (e.g., endosomal/lysosomal) | Stable | More stable | [12] |

Table 3: Impact of PEG Chain Length on ADC Pharmacokinetics

| PEG Chain Length | Clearance Rate | In Vivo Efficacy | Source(s) |

| Short (e.g., PEG4) | Higher | May be reduced due to rapid clearance | [7] |

| Long (e.g., PEG8, PEG12) | Lower | Generally improved | [7] |

Experimental Protocols

Boc Deprotection of Aminooxy-PEG Linker

This protocol describes the removal of the Boc protecting group from a Boc-aminooxy-PEG linker.

Materials:

-

Boc-aminooxy-PEGn-X (where n is the number of PEG units and X is the other functional group)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Dissolve the Boc-aminooxy-PEGn-X linker in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the specific linker but is typically in the range of 0.1-0.5 M.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA to the stirred solution. A typical ratio is 1:1 (v/v) of DCM to TFA.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

-

The resulting deprotected aminooxy-PEGn-X linker (as a TFA salt) can be used directly in the subsequent conjugation step or further purified if necessary.

Antibody-Drug Conjugate (ADC) Synthesis via Oxime Ligation

This protocol outlines the conjugation of a deprotected aminooxy-PEG-drug linker to an antibody containing an aldehyde or ketone group.

Materials:

-

Antibody with accessible aldehyde or ketone groups (e.g., generated by oxidation of carbohydrate moieties)

-

Deprotected aminooxy-PEGn-drug linker

-

Conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

-

Aniline (B41778) (optional, as a catalyst)

-

Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or Hydrophobic Interaction Chromatography)

Procedure:

-

Prepare the antibody in the conjugation buffer at a suitable concentration (typically 5-10 mg/mL).

-

Dissolve the deprotected aminooxy-PEGn-drug linker in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.

-

Add the linker solution to the antibody solution at a specific molar excess (e.g., 10-20 fold excess of linker to antibody).

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) for 24-72 hours with gentle agitation.

-

Monitor the progress of the conjugation by a suitable analytical method, such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry, to determine the drug-to-antibody ratio (DAR).

-

Once the desired DAR is achieved, the reaction is stopped, and the resulting ADC is purified.

Purification of the Antibody-Drug Conjugate

The purification of the ADC is crucial to remove unconjugated drug-linker, unreacted antibody, and any aggregates. A multi-step purification strategy is often employed.

SEC separates molecules based on their size. It is effective for removing small molecule impurities like the unconjugated drug-linker.[7][12]

Typical Protocol:

-

Column: A suitable SEC column (e.g., Superdex 200 or equivalent)

-

Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

-

Flow Rate: As per the manufacturer's recommendation for the chosen column.

-

Detection: UV absorbance at 280 nm.

-

Procedure:

-

Equilibrate the SEC column with at least two column volumes of the mobile phase.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with the mobile phase. The ADC will typically elute as the first major peak, well-separated from the smaller unconjugated drug-linker.

-

Collect the fractions corresponding to the ADC peak.

-

IEX separates molecules based on their net charge. It can be used to separate the ADC from the unconjugated antibody, as the conjugation of the drug-linker can alter the overall charge of the antibody.[13][14][15][16]

Typical Protocol (Cation Exchange):

-

Column: A cation exchange column (e.g., SP Sepharose or equivalent)

-

Binding Buffer (Buffer A): A low ionic strength buffer at a pH below the isoelectric point (pI) of the antibody (e.g., 20 mM sodium acetate, pH 5.0).

-

Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0).

-

Procedure:

-

Equilibrate the column with Buffer A.

-

Load the SEC-purified ADC onto the column. The ADC and any remaining unconjugated antibody will bind to the resin.

-

Wash the column with Buffer A to remove any non-binding impurities.

-

Elute the bound species using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes). The ADC species with different DARs may elute at different salt concentrations.

-

Collect and pool the fractions containing the desired ADC species.

-

HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating ADC species with different DARs, as the addition of the often-hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[17][18][19][20][21][22][23]

Typical Protocol:

-

Column: A HIC column (e.g., Phenyl Sepharose or Butyl Sepharose)

-

Binding Buffer (Buffer A): A high salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

-

Elution Buffer (Buffer B): A low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

-

Procedure:

-

Equilibrate the column with Buffer A.

-

Adjust the salt concentration of the IEX-purified ADC sample to match that of Buffer A and load it onto the column.

-

Wash the column with Buffer A.

-

Elute the bound species using a linear gradient of decreasing salt concentration (e.g., 100% Buffer A to 100% Buffer B over 20 column volumes). The ADC species with higher DARs will be more hydrophobic and will elute at lower salt concentrations.

-

Collect and pool the fractions containing the ADC with the desired DAR.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General workflow for ADC synthesis using a Boc-protected aminooxy PEG linker.

Caption: Simplified mechanism of oxime bond formation.

Conclusion

Boc-protected aminooxy PEG linkers represent a powerful and versatile class of reagents for the construction of well-defined bioconjugates. The ability to control the timing of the conjugation reaction through Boc-deprotection, coupled with the high stability and specificity of the resulting oxime bond, makes these linkers highly attractive for the development of next-generation therapeutics, particularly in the field of antibody-drug conjugates. The strategic use of PEG chains of varying lengths further allows for the fine-tuning of the physicochemical and pharmacokinetic properties of the final conjugate, enabling the optimization of its therapeutic window. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to effectively utilize these linkers in their drug development endeavors.

References

- 2. N-Boc-PEG4-alcohol, 106984-09-2 | BroadPharm [broadpharm.com]

- 3. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Boc-PEG12-alcohol, 159156-95-3 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. matec-conferences.org [matec-conferences.org]

- 9. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. t-Boc-Aminooxy-PEG12-NHS ester | BroadPharm [broadpharm.com]

- 14. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]

- 15. goldbio.com [goldbio.com]

- 16. ymcamerica.com [ymcamerica.com]

- 17. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]

- 18. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 19. medkoo.com [medkoo.com]

- 20. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of t-Boc-Aminooxy-PEG8-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of t-Boc-Aminooxy-PEG8-alcohol, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in common laboratory solvents is critical for its effective handling, reaction setup, and purification.

Core Concepts: Structure and Solubility

This compound possesses a chemical structure that dictates its solubility profile. The molecule incorporates a hydrophobic tert-butoxycarbonyl (t-Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal hydroxyl group and the protected aminooxy group also contribute to its overall polarity. The presence of the PEG8 chain, in particular, is designed to enhance aqueous solubility.[1][2]

Qualitative Solubility Data

| Solvent | Chemical Class | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [1][3] |

| Dichloromethane (DCM) | Chlorinated | Soluble | [1][3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1][3] |

| Aqueous Media | Polar Protic | Soluble | [1][2] |

It is important to note that the term "soluble" is qualitative. The actual solubility can vary depending on the specific batch, purity, temperature, and the presence of any contaminants. For applications requiring precise concentrations, it is highly recommended to experimentally determine the solubility in the desired solvent system.

Factors Influencing Solubility

The solubility of PEGylated compounds, such as this compound, is influenced by several factors:

-

Molecular Weight of the PEG Chain: Generally, as the molecular weight of the PEG chain increases, the solubility in organic solvents tends to decrease, while water solubility may be enhanced up to a certain point.[4]

-

End-Functional Groups: The nature of the terminal functional groups (in this case, t-Boc-aminooxy and alcohol) plays a significant role in the overall polarity and, consequently, the solubility of the molecule.

-

Temperature: Solubility is often temperature-dependent. For some less soluble solvents, gentle heating may improve dissolution.

-

Solvent Polarity: As a general principle of "like dissolves like," the polarity of the solvent relative to the solute is a key determinant of solubility.

Experimental Protocol: Determination of Solubility

The following is a general protocol for determining the solubility of this compound in a given solvent. This method can be adapted based on the available laboratory equipment and the desired level of precision.

Objective: To determine the approximate solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected laboratory solvent(s) (e.g., water, ethanol, DMSO, DCM, etc.)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Small volume vials (e.g., 1.5 mL or 2 mL)

-

Filtration device (e.g., syringe filter, 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.

-

Ensure that there is undissolved solid material at the bottom of the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature).

-

Allow the suspension to equilibrate for an extended period (e.g., 24 hours) with intermittent shaking to ensure saturation.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For higher accuracy, filter the supernatant through a syringe filter to remove any remaining microparticles.

-

-

Quantification of Dissolved Solute:

-

Accurately transfer a known volume of the clear, saturated supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a suitable temperature until a constant weight of the dried residue is achieved.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Determine the solubility in mg/mL by dividing the mass of the dissolved solute by the volume of the supernatant taken for drying.

-

Safety Precautions:

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizing Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

Caption: Logical relationship of solubility.

Conclusion

This compound is a valuable chemical tool with a solubility profile that makes it compatible with a range of common laboratory solvents, including DMSO, DCM, DMF, and aqueous solutions. While quantitative data is not widely published, the provided qualitative information and the detailed experimental protocol will enable researchers and drug development professionals to effectively utilize this compound in their work. For critical applications, empirical determination of solubility in the specific solvent system to be used is strongly advised.

References

t-Boc-Aminooxy-PEG8-alcohol molecular weight and formula

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the applications of t-Boc-Aminooxy-PEG8-alcohol, a bifunctional linker widely utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Information

This compound is a heterobifunctional molecule featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one end and a primary alcohol at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer of eight ethylene (B1197577) glycol units. This structure imparts desirable properties such as aqueous solubility and allows for sequential and chemoselective conjugation reactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H43NO11 | [1] |

| Molecular Weight | 485.6 g/mol | [1][2] |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [2] |

| Storage | Recommended storage at -20°C | [1][2] |

Chemical Reactivity and Applications

The bifunctional nature of this compound dictates its utility in constructing complex biomolecules. The two key reactive handles, the protected aminooxy group and the terminal alcohol, can be addressed orthogonally.

Boc-Protected Aminooxy Group

The t-Boc protecting group on the aminooxy moiety is stable under basic and nucleophilic conditions but can be readily removed under mild acidic conditions to reveal the reactive aminooxy group. This free aminooxy group can then specifically react with aldehydes or ketones to form a stable oxime linkage. This reaction, known as oxime ligation, is highly chemoselective and proceeds efficiently under physiological conditions, making it a powerful tool for bioconjugation.

Terminal Alcohol Group

The primary alcohol at the other end of the PEG spacer provides a versatile handle for a variety of chemical modifications. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups such as amines, azides, or alkynes for subsequent conjugation reactions, for instance, through "click chemistry."

Experimental Protocols

The following sections provide generalized protocols for the key reactions involving this compound. Researchers should optimize these conditions for their specific applications.

Deprotection of the t-Boc Group

Objective: To remove the t-Boc protecting group to expose the free aminooxy functionality.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 1 gram of substrate).

-

Add an excess of TFA (e.g., 2-4 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Aminooxy-PEG8-alcohol.

Oxime Ligation with an Aldehyde-Containing Molecule

Objective: To conjugate the deprotected Aminooxy-PEG8-alcohol to a molecule containing an aldehyde group.

Materials:

-

Deprotected Aminooxy-PEG8-alcohol

-

Aldehyde-containing molecule

-

Anhydrous aniline (B41778) (as a catalyst, optional)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the deprotected Aminooxy-PEG8-alcohol and the aldehyde-containing molecule in the reaction buffer. A slight molar excess of the aminooxy compound may be used.

-

For reactions that are slow at neutral pH, anhydrous aniline can be added as a catalyst to a final concentration of 10-100 mM.

-

Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the formation of the oxime conjugate by an appropriate analytical method (e.g., LC-MS).

-

Purify the resulting conjugate using a suitable chromatographic technique to remove unreacted starting materials and catalyst.

Derivatization of the Terminal Alcohol

Objective: To convert the terminal hydroxyl group into a different functional group for further conjugation. This example describes the conversion to a mesylate, a good leaving group.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous DCM

-

Standard laboratory glassware under inert atmosphere

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add TEA or DIPEA (1.5-2 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2-1.5 equivalents) dropwise.

-

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mesylated product.

Application in PROTAC Synthesis and a Relevant Signaling Pathway

This compound is a valuable building block for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the target protein in proximity to the E3 ligase, the PROTAC induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The PEG8 linker in this compound provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.

References

Proper Storage and Handling of PEG8 Linkers: A Technical Guide

This guide provides an in-depth overview of the essential procedures for the proper storage and handling of PEG8 (polyethylene glycol with eight ethylene (B1197577) glycol units) linkers. Adherence to these guidelines is critical for maintaining the integrity, reactivity, and stability of these versatile molecules, ensuring reproducible results in research, and promoting a safe laboratory environment for drug development professionals.

Introduction to PEG8 Linkers

Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in bioconjugation, drug delivery, and diagnostics.[1][2][3] Their inherent properties, such as water solubility, biocompatibility, and low immunogenicity, make them ideal for modifying proteins, peptides, oligonucleotides, and small molecules.[1][2][3] The PEG8 linker, a monodisperse species, offers a defined chain length, which is crucial for precise control over the physicochemical properties of the resulting conjugate.[3][4] These linkers can be functionalized with a variety of reactive groups to enable covalent attachment to biomolecules, influencing the conjugate's solubility, stability, and pharmacokinetic profile.[][6][7]

General Storage Recommendations

The stability of PEG8 linkers is paramount to their successful application. Improper storage can lead to degradation, loss of reactivity, and the introduction of impurities.[8] PEG linkers are sensitive to temperature, light, moisture, and oxidation.[9][10]

Table 1: Recommended Storage Conditions for PEG8 Linkers

| Parameter | Long-Term Storage | Short-Term Storage (in solution) |

| Temperature | -15°C to -40°C[10] | -20°C (up to 1 month) or -80°C (up to 6 months)[11][12][13][14] |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[10] | Sealed, away from moisture[11][13][14] |

| Light | In the dark[9][10] | Protected from light[9][14] |

| Moisture | Dry conditions, with desiccant (outside container)[10] | Sealed storage[11][13][14] |

Handling Procedures

Safe and effective handling of PEG8 linkers requires careful attention to detail to prevent exposure and maintain the quality of the reagent.

Personal Protective Equipment (PPE)

Due to the potential for skin, eye, and respiratory irritation, appropriate personal protective equipment should always be worn when handling PEG8 linkers.[8][15]

Table 2: Recommended Personal Protective Equipment (PPE)

| Operation | Required PPE |

| Weighing and Preparing Solutions | Chemical safety goggles, nitrile gloves, lab coat[15] |

| Performing Reactions | Chemical safety goggles, nitrile gloves, lab coat[15] |

| Purification (e.g., Chromatography) | Chemical safety goggles, nitrile gloves, lab coat[15] |

| Handling Spills | Chemical splash goggles, double nitrile gloves, chemical-resistant apron, respiratory protection (if necessary)[15] |

General Handling Workflow

A systematic approach to handling PEG8 linkers will minimize the risk of degradation and ensure experimental consistency.

Caption: General workflow for handling PEG8 linkers.

When taken out of storage, the container should be allowed to slowly warm up to room temperature before opening to prevent moisture condensation.[9][10] After use, it is recommended to backfill the container with an inert gas like nitrogen or argon before sealing and returning to the recommended storage conditions.[10]

Stability and Degradation

PEG8 linkers, particularly those with reactive functional groups, are susceptible to degradation.

-

Oxidation: The polyethylene glycol chain can be prone to oxidation. Storage under an inert atmosphere minimizes this risk.[10]

-

Hydrolysis: Functional groups like N-hydroxysuccinimide (NHS) esters are highly sensitive to moisture and can hydrolyze, leading to a loss of reactivity towards primary amines.[10]

-

Light Sensitivity: Functional groups such as maleimides are sensitive to light and should be protected from exposure to avoid degradation.[10]

-

Retro-Michael Reaction: For maleimide-based linkers, the thioether bond formed upon conjugation with a thiol can undergo a retro-Michael reaction, leading to premature cleavage of the payload.[16]

Solubility

PEG8 linkers generally exhibit good solubility in a variety of solvents, which is a key advantage in bioconjugation reactions.

Table 3: Solubility of PEG8 Linkers

| Solvent Class | Examples | Solubility |

| Aqueous | Water, Buffers (e.g., PBS) | Generally soluble[1][17] |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Highly soluble[9][15] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble[9] |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble[9] |

For water-sensitive linkers, stock solutions are often prepared in anhydrous organic solvents like DMSO or DMF and then added to the aqueous reaction buffer.[9]

Experimental Protocols

The following are generalized protocols for common applications of PEG8 linkers. It is important to optimize these protocols for specific biomolecules and payloads.

General Protocol for Protein PEGylation with an Amine-Reactive PEG8 Linker (e.g., m-PEG8-NHS ester)

This protocol outlines the conjugation of an amine-reactive PEG8 linker to a protein.

References

- 1. chempep.com [chempep.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. benchchem.com [benchchem.com]

- 6. Mal-PEG8-Val-Ala-PAB, ADC linker | BroadPharm [broadpharm.com]

- 7. adcreview.com [adcreview.com]

- 8. benchchem.com [benchchem.com]

- 9. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

t-Boc-Aminooxy-PEG8-alcohol material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, properties, and handling procedures for t-Boc-Aminooxy-PEG8-alcohol. The information is intended to support researchers and professionals in the safe and effective use of this bifunctional crosslinker in drug development and various bioconjugation applications.

Compound Identification and Properties

This compound is a heterobifunctional linker molecule featuring a tert-butyloxycarbonyl (Boc) protected aminooxy group and a terminal hydroxyl group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The Boc protecting group provides stability and can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone. The hydroxyl group allows for further chemical modifications.

Table 1: Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2353410-14-5[1] |

| Molecular Formula | C21H43NO11[1] |

| Molecular Weight | 485.6 g/mol [1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Purity | >95% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage Condition | -20°C[1] |

Hazard Identification

Table 3: Inferred Potential Hazards (Based on m-PEG3-Aminooxy)

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity, Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |

Disclaimer: The hazard information presented above is inferred from a related compound and should be used for guidance only. A thorough risk assessment should be conducted before handling this compound.

Safe Handling and Experimental Workflow

Given the potential hazards, appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated laboratory hood.

The following diagram illustrates a general workflow for the safe handling and a typical experimental use of this compound, from receiving and storage to deprotection and conjugation.

Experimental Protocols

The following are generalized protocols for the deprotection of the t-Boc group and subsequent bioconjugation. These should be optimized for specific experimental contexts.

t-Boc Deprotection Protocol

This protocol describes the removal of the t-Boc protecting group to yield the free aminooxy functionality.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ice bath

Procedure:

-

Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution (a typical concentration is 20-50% v/v).

-

Stir the reaction at 0°C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

To neutralize any residual acid, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminooxy-PEG8-alcohol.

Oxime Ligation (Bioconjugation) Protocol

This protocol outlines the conjugation of the deprotected aminooxy-PEG8-alcohol to a molecule containing an aldehyde or ketone.

Materials:

-

Deprotected Aminooxy-PEG8-alcohol

-

Aldehyde or ketone-containing molecule

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 6.5-7.5)

Procedure:

-

Dissolve the deprotected aminooxy-PEG8-alcohol in the reaction buffer.

-

Add the aldehyde or ketone-containing molecule to the solution. The reaction is typically most efficient at a pH between 6.5 and 7.5.[2]

-

The reaction can be accelerated by the addition of a catalyst, such as aniline.[2]

-

Allow the reaction to proceed at room temperature for 2-4 hours, or as determined by optimization experiments.

-

Monitor the formation of the oxime conjugate using an appropriate analytical technique (e.g., HPLC, LC-MS).

-

Once the reaction is complete, purify the conjugate using a suitable method such as size-exclusion or ion-exchange chromatography to remove unreacted starting materials.

Signaling Pathways and Logical Relationships

The primary utility of this compound lies in its role as a bifunctional linker. The logical relationship of its functional groups in a typical bioconjugation experiment is depicted below.

References

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are cornerstone tools in modern bioconjugation, enabling the precise connection of two distinct molecular entities. Comprising a hydrophilic PEG backbone flanked by two different reactive functional groups, these linkers have become indispensable in advanced therapeutic design, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their unique properties—such as enhanced solubility, biocompatibility, and tunable length—allow for the optimization of a conjugate's pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core principles of heterobifunctional PEG linkers, their diverse applications, quantitative properties, and detailed experimental protocols for their use in synthesis, conjugation, and characterization.

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are specialized chemical structures composed of a polyethylene glycol chain with two different functional groups at either end.[1] This dual-reactivity design is the linker's defining feature, permitting the sequential and specific conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[2]

Fundamental Structure

The basic architecture of a heterobifunctional PEG linker consists of three key components:

-

Functional Group X: A reactive moiety at one terminus, designed to react with a specific functional group on the first target molecule.

-

PEG Spacer: A chain of repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-). The length of this spacer is critical and can be precisely controlled.[3]

-

Functional Group Y: A different reactive moiety at the other terminus, which reacts with a specific functional group on the second target molecule.[4]

This structure provides a hydrophilic and flexible bridge between the two conjugated molecules.[5]

Figure 1: General structure of a heterobifunctional PEG linker.

Key Properties and Advantages

The incorporation of a PEG spacer imparts several beneficial properties to bioconjugates:[6]

-

Enhanced Hydrophilicity: The PEG chain's affinity for water molecules improves the solubility of hydrophobic drugs, reducing the risk of aggregation.[1][3]

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and extends its circulation half-life in the body.[7][8]

-

Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, masking the conjugate from the immune system and lowering the potential for an immune response.[6]

-

Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, approved by the FDA for use in various pharmaceutical formulations.[9]

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely adjusted to control the distance between the two conjugated molecules, which is crucial for optimizing biological activity, especially in applications like PROTACs.[6][10]

Common Functional Groups

The versatility of heterobifunctional PEG linkers stems from the wide variety of available reactive functional groups. The choice of groups depends on the target functional groups present on the molecules to be conjugated (e.g., amines on lysine (B10760008) residues, thiols on cysteine residues).[11]

-

Amine-Reactive Groups: N-Hydroxysuccinimide (NHS) esters are highly popular for their efficient reaction with primary amines (e.g., lysine side chains) at a pH of 7.2-8.5 to form stable amide bonds.[12][13]

-

Thiol-Reactive Groups: Maleimide (B117702) groups react specifically with free sulfhydryl groups (e.g., on cysteine residues) at a pH of 6.5-7.5 to form stable thioether bonds.[12]

-

Click Chemistry Groups: Azide and Alkyne groups are used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions. These reactions are highly specific, efficient, and bioorthogonal (meaning they do not interfere with native biological processes). DBCO (Dibenzocyclooctyne) is a common example used for SPAAC.[4]

-

Carbonyl-Reactive Groups: Hydrazide and Aminooxy groups react with aldehydes and ketones to form hydrazones and oximes, respectively. This is often used for site-specific modification of antibodies at their glycan sites.[13]

Quantitative Data on PEG Linkers

The physical and chemical properties of PEG linkers can be precisely defined, allowing for reproducible synthesis and application. Commercially available PEGs can be either polydisperse, with a distribution of molecular weights, or monodisperse (discrete), with a single, exact molecular weight.[14][] For advanced therapeutics, monodisperse linkers are preferred to ensure product homogeneity.[2]

Table 1: Properties of Common Polyethylene Glycol (PEG) Spacers

| Linker Name | Molecular Weight (Da) | No. of PEO Units | Contour Length (nm)¹ |

| PEG2 | 88 | 2 | 0.6 |

| PEG11 | 484 | 11 | 3.1 |

| PEG45 | 2000 | 45 | 12.7 |

| PEG80 | 3500 | 80 | 22.3 |

| PEG114 | 5000 | 114 | 31.8 |

| PEG170 | 7500 | 170 | 47.7 |

| ¹Contour length is calculated based on a PEO unit length of approximately 0.28 nm in water. Data adapted from Ma et al.[16] |

Table 2: Impact of PEG Chain Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics

| Linker | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~4 |

| Data from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[2] |

Key Applications in Drug Development

Heterobifunctional PEG linkers are pivotal in the development of sophisticated biotherapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[17] The linker is a critical component that connects the drug to the antibody. Heterobifunctional PEG linkers are ideal for this purpose, offering several advantages:

-

They improve the solubility and stability of the ADC, especially with hydrophobic drug payloads.[17]

-

They allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.[2]

-

They can be designed as cleavable or non-cleavable. Cleavable linkers release the drug payload under specific conditions found inside target cells (e.g., acidic pH or presence of certain enzymes), while non-cleavable linkers release the drug after the entire ADC is degraded in the lysosome.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[18][19] A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein (Protein of Interest, POI), and the other binds to an E3 ubiquitin ligase.[] This proximity induces the E3 ligase to "tag" the POI with ubiquitin, marking it for destruction by the proteasome.

The linker's role in a PROTAC is not merely as a spacer; its length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[18] PEG-based linkers are the most common type used in PROTAC design, as they provide the necessary hydrophilicity and flexibility to achieve optimal degradation efficiency.[19]

Figure 2: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving heterobifunctional PEG linkers. Researchers should optimize these protocols for their specific molecules and applications.

Protocol 1: Two-Step Bioconjugation for ADC Preparation (NHS-PEG-Maleimide)

This protocol describes the conjugation of a thiol-containing drug payload to an antibody using a common NHS-PEG-Maleimide linker.[2]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEG-Maleimide linker

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Thiol-containing drug payload

-

Reducing agent (e.g., TCEP) if antibody disulfides need to be reduced for conjugation

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., Size-Exclusion Chromatography column)

Procedure:

-

Antibody Preparation (if needed): If targeting native cysteines, partially reduce interchain disulfides on the antibody using a controlled amount of TCEP. Incubate for 1-2 hours at 37°C. Remove excess TCEP via desalting column.

-

Linker Activation of Antibody:

-

Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column or size-exclusion chromatography (SEC) to remove the unreacted linker.[7]

-

Conjugation to Drug Payload:

-

Immediately add the thiol-containing drug payload to the purified, maleimide-activated antibody solution at a slight molar excess.

-

Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[2]

-

-

Quenching: Add a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups.

-

Purification of ADC: Purify the final ADC conjugate using an appropriate chromatography method (e.g., SEC, Hydrophobic Interaction Chromatography) to remove unreacted drug, excess linker, and aggregates.[19][20]

Figure 3: Experimental workflow for ADC synthesis.

Protocol 2: Purification of PEGylated Conjugates

Purification is a critical step to ensure the homogeneity, safety, and efficacy of the final product by removing impurities like unreacted molecules, aggregates, and excess reagents.[19]

Common Techniques:

-

Size-Exclusion Chromatography (SEC): This is a primary method for removing small molecules (unreacted linker, drug) and separating monomeric conjugates from aggregates.[20]

-

Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., PBS).

-

Load the crude conjugation reaction mixture onto the column.

-

Elute with the mobile phase. The larger ADC will elute first, followed by smaller impurities.

-

Monitor the elution profile using UV absorbance at 280 nm and collect the fractions corresponding to the monomeric ADC peak.

-

-

Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DAR).[21] The addition of hydrophobic drugs increases the overall hydrophobicity of the conjugate.

-

Select an appropriate HIC resin (e.g., Butyl Sepharose).

-

Equilibrate the column with a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).

-

Load the sample onto the column.

-

Elute the bound species by applying a reverse salt gradient (decreasing salt concentration). Species with higher DAR (more hydrophobic) will elute later.

-

Collect fractions and analyze for purity and DAR.

-

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its interaction with IEX media, which can be exploited for purification.[22]

Protocol 3: Characterization of PEGylated Conjugates

Thorough characterization is required to confirm successful conjugation, determine purity, and ensure batch-to-batch consistency.[18]

Key Characterization Methods:

-

UV-Vis Spectroscopy: Used to determine the concentration of the antibody (at 280 nm) and the drug (if it has a unique absorbance wavelength), which allows for calculation of the average Drug-to-Antibody Ratio (DAR).

-

High-Performance Liquid Chromatography (HPLC):

-

SEC-HPLC: Assesses the purity of the conjugate and quantifies the percentage of monomer, aggregates, and fragments.[2]

-

HIC-HPLC: Determines the distribution of different DAR species in an ADC preparation.

-

-

Mass Spectrometry (MS): This is a powerful technique for confirming the identity and integrity of the conjugate.[23]

-

Sample Preparation: Prepare the sample by buffer exchange into an MS-compatible buffer (e.g., ammonium acetate). For complex spectra, charge-state reduction using reagents like triethylamine (B128534) (TEA) can improve resolution.[18]

-

Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[18]

-

Data Deconvolution: Use deconvolution software to process the resulting mass spectrum and determine the precise masses of the different species present (e.g., unconjugated antibody, and antibody with 1, 2, 3... PEG-drug moieties attached). This confirms successful conjugation and provides an accurate DAR profile.

-

-

SDS-PAGE: A simple method to visually confirm conjugation. The PEGylated protein will show a significant increase in its apparent molecular weight, resulting in a band shift compared to the unconjugated protein.[23]

Linker Selection Guide

Choosing the right heterobifunctional PEG linker is critical for the success of a bioconjugation project. The decision depends on the application, the molecules to be conjugated, and the desired properties of the final product.

Figure 4: Logical workflow for selecting a suitable PEG linker.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have revolutionized the field of bioconjugation. Their unique ability to connect distinct molecules while imparting beneficial physicochemical properties has been instrumental in the success of advanced therapeutics like ADCs and PROTACs. By carefully selecting the appropriate linker based on functional group chemistry, length, and application-specific requirements, researchers can precisely engineer complex bioconjugates with optimized stability, efficacy, and safety profiles. As drug development continues to move towards more targeted and sophisticated modalities, the innovation and application of heterobifunctional PEG linkers will undoubtedly remain a critical driver of progress.

References